molecular formula C20H11BrO5 B2883194 (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate CAS No. 622366-51-2

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate

Cat. No.: B2883194
CAS No.: 622366-51-2
M. Wt: 411.207
InChI Key: CYTWMUFZZCOHPT-ZDLGFXPLSA-N
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Description

(Z)-2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted at the 2-position with a furan-2-ylmethylene group and at the 6-position with a 4-bromobenzoate ester. Aurones, a subclass of flavonoids, are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structural modifications of aurones, particularly at the 2- and 6-positions, significantly influence their pharmacological profiles and physicochemical properties. This article compares the target compound with structurally related analogs to elucidate substituent effects on activity, stability, and synthesis.

Properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrO5/c21-13-5-3-12(4-6-13)20(23)25-15-7-8-16-17(11-15)26-18(19(16)22)10-14-2-1-9-24-14/h1-11H/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTWMUFZZCOHPT-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate under basic conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 3-hydroxy-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of the furan ring and bromobenzoate group contributes to its biological activity, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes and receptors makes it a promising compound for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its unique chemical properties make it suitable for various applications, including the production of polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate involves its interaction with specific molecular targets in the body. The furan ring and benzofuran moiety can interact with enzymes and receptors, modulating their activity. The bromobenzoate group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Aurone derivatives share the (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran scaffold but differ in substituents at the 2- and 6-positions. Key analogs include:

Compound Name Substituents (Position 2) Substituents (Position 6) Key Features
Target Compound Furan-2-ylmethylene 4-Bromobenzoate Bromine enhances lipophilicity
(Z)-2-((1-Ethyl-5-methoxy-1H-indol-3-yl)methylene)-6-hydroxybenzofuran-3(2H)-one (5a) Indole-3-ylmethylene Hydroxy → substituted with acetonitrile Tubulin inhibitor, IC50 < 100 nM
(Z)-6-((2,6-Dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b) Pyridin-4-ylmethylene 2,6-Dichlorobenzyloxy High selectivity for tubulin
(Z)-2-(4-Bromothiophen-2-ylmethylene)-6-acetoxybenzofuran-3(2H)-one (A3) 4-Bromothiophen-2-ylmethylene Acetate Moderate yield (62%), mp 263°C
(Z)-2-(2,4-Dimethoxybenzylidene)-6-4-fluorobenzoate () 2,4-Dimethoxybenzylidene 4-Fluorobenzoate Fluorine improves metabolic stability
(Z)-2-(Furan-2-ylmethylene)-6-dimethylcarbamate (BH26206) Furan-2-ylmethylene Dimethylcarbamate Carbamate group alters solubility

Key Observations :

  • Heterocyclic Substituents: Indole (5a) and pyridine (5b) at Position 2 confer nanomolar potency against cancer cells by targeting tubulin’s colchicine-binding site . The furan group in the target compound may reduce potency due to lower electron density.
  • Ester vs. Carbamate : The 4-bromobenzoate ester in the target compound may offer greater hydrolytic stability compared to carbamates (e.g., BH26206) .

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Solubility Trends
Target Compound Not reported Not reported Likely low (high lipophilicity)
5a 230–232 Moderate Soluble in DMF/methanol
7h 209–211 93 Recrystallized from ethanol
A3 262.9–263.3 62 Poor aqueous solubility
BH26206 Not reported Not reported Carbamate improves solubility

Key Observations :

  • High-yield syntheses (>90%) are achieved in pyrazole-based analogs (e.g., 7h) via ethanol recrystallization .
  • Melting points correlate with crystallinity; brominated derivatives (e.g., A3 ) exhibit higher mp, suggesting stable crystal packing .

Structure-Activity Relationships (SAR)

Position 2 :

  • Heterocycles (indole, pyridine) enhance tubulin binding affinity .
  • Furan or thiophene groups may reduce potency but improve synthetic accessibility .

Position 6 :

  • Electron-withdrawing groups (bromo, chloro) increase lipophilicity and target engagement .
  • Methoxy or acetoxy groups improve solubility but may reduce metabolic stability .

Biological Activity

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, including a fused benzofuran system and a furan moiety. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula that includes various functional groups such as an ester and a ketone, which contribute to its biological activity. The presence of the furan ring and the benzofuran moiety allows for interactions with biological targets, potentially modulating enzyme and receptor activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The furan and benzofuran components can enhance the compound's ability to inhibit microbial growth. For instance, studies have shown that derivatives of benzofuran possess significant antimicrobial activity against various pathogens .

Anticancer Activity

The compound is also being investigated for its anticancer properties. The structural features of this compound may facilitate apoptosis in cancer cells. Preliminary studies suggest that compounds with similar structures can induce cell death in various cancer cell lines, including MCF7 (breast cancer) and others .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The furan ring can interact with enzymes, potentially inhibiting their activity. This interaction is crucial for the modulation of metabolic pathways in cells.
  • Receptor Binding : The bromobenzoate group may enhance binding affinity to specific receptors, leading to altered cellular responses.
  • Induction of Apoptosis : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of compounds related to this compound. Below is a summary table highlighting some relevant findings:

StudyCompoundBiological ActivityIC50 Value
F8-B6Inhibitor of SARS-CoV-2 Mpro1.57 μM
Benzofuran DerivativeAntimicrobialVaries
MCF7 Cell LineInduces ApoptosisNot specified

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